molecular formula C22H25N3O2S B301081 (2E,5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[(4-ETHOXYPHENYL)IMINO]-3-ETHYL-1,3-THIAZOLIDIN-4-ONE

(2E,5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[(4-ETHOXYPHENYL)IMINO]-3-ETHYL-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B301081
M. Wt: 395.5 g/mol
InChI Key: CKWRBIRUEPSFAA-SPDSTVKKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (2E,5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[(4-ETHOXYPHENYL)IMINO]-3-ETHYL-1,3-THIAZOLIDIN-4-ONE is a synthetic organic molecule characterized by its unique structure, which includes a thiazolidinone ring, a dimethylamino group, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[(4-ETHOXYPHENYL)IMINO]-3-ETHYL-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 4-ethoxyaniline to form an imine intermediate. This intermediate is then reacted with ethyl isothiocyanate to form the thiazolidinone ring. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E,5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[(4-ETHOXYPHENYL)IMINO]-3-ETHYL-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine or thiazolidinone ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino or ethoxyphenyl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; reactions may require catalysts or specific conditions such as elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced imine or thiazolidinone derivatives. Substitution reactions can result in various substituted analogs of the original compound.

Scientific Research Applications

(2E,5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[(4-ETHOXYPHENYL)IMINO]-3-ETHYL-1,3-THIAZOLIDIN-4-ONE: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of (2E,5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[(4-ETHOXYPHENYL)IMINO]-3-ETHYL-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, the compound may interact with cellular pathways involved in cancer cell proliferation, contributing to its potential anticancer effects.

Comparison with Similar Compounds

(2E,5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[(4-ETHOXYPHENYL)IMINO]-3-ETHYL-1,3-THIAZOLIDIN-4-ONE: can be compared with other similar compounds, such as:

  • (2E,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-methoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one
  • (2E,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-chlorophenyl)imino]-3-ethyl-1,3-thiazolidin-4-one

These compounds share structural similarities but differ in the substituents on the phenyl ring. The unique combination of substituents in This compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H25N3O2S

Molecular Weight

395.5 g/mol

IUPAC Name

(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2-(4-ethoxyphenyl)imino-3-ethyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H25N3O2S/c1-5-25-21(26)20(15-16-7-11-18(12-8-16)24(3)4)28-22(25)23-17-9-13-19(14-10-17)27-6-2/h7-15H,5-6H2,1-4H3/b20-15-,23-22?

InChI Key

CKWRBIRUEPSFAA-SPDSTVKKSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC=C(C=C2)N(C)C)/SC1=NC3=CC=C(C=C3)OCC

SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)N(C)C)SC1=NC3=CC=C(C=C3)OCC

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)N(C)C)SC1=NC3=CC=C(C=C3)OCC

Origin of Product

United States

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